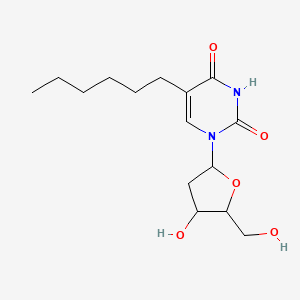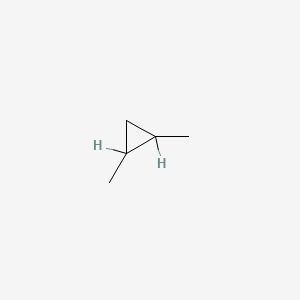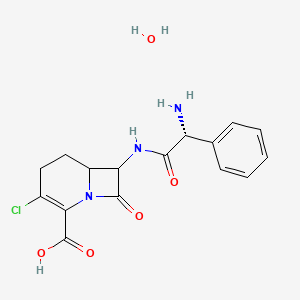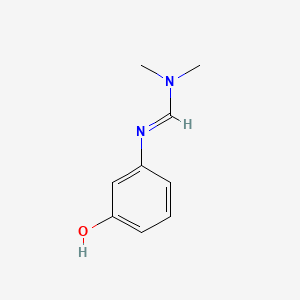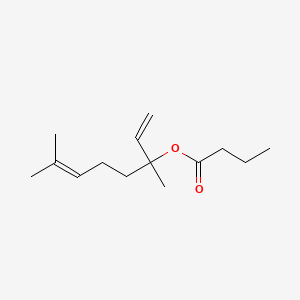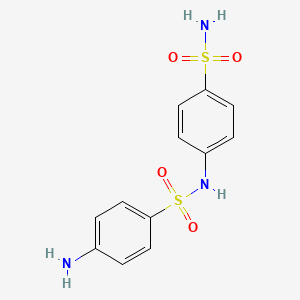
N4-Sulfanilylsulfanilamide
説明
N4-Sulfanilylsulfanilamide is a chemical compound with the molecular formula C12H13N3O4S2 and a molecular weight of 327.37 . It is also known by additional names such as 4-aminobenzenesulfono-p-sulfamoylanilide and 4-(4’-aminobenzenesulfonamido)benzenesulfonamide .
Synthesis Analysis
The synthesis of N4-Sulfanilylsulfanilamide and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel N4-substituted sulfonamides and their evaluation for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .Molecular Structure Analysis
The molecular structure of N4-Sulfanilylsulfanilamide consists of carbon (44.03%), hydrogen (4.00%), nitrogen (12.84%), oxygen (19.55%), and sulfur (19.59%) . Further analysis of the molecular structure could be performed using techniques such as Density Functional Theory (DFT) as suggested in one study .Chemical Reactions Analysis
While specific chemical reactions involving N4-Sulfanilylsulfanilamide were not found in the search results, it’s worth noting that the study of chemical reactions involving similar compounds, such as M-N4 single-atom catalysts in oxygen reduction reactions, has been reported .Physical And Chemical Properties Analysis
N4-Sulfanilylsulfanilamide appears as needles from water with a melting point of 133-134°C . It is slightly soluble in cold water, more soluble in hot water, and soluble in methanol, ethanol, ether, dilute ammonia, and dilute hydrochloric acid. It is practically insoluble in petroleum ether and chloroform .科学的研究の応用
Anticancer Agents
Benzenesulfonamide derivatives, including 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Antimicrobial Agents
In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial properties . The compounds have been evaluated for their ability to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .
Carbonic Anhydrase IX Inhibitors
The compound has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .
Anticonvulsant Agents
Benzenesulfonamide derivatives have been synthesized and screened for their anticonvulsant activities . Some of these compounds have shown promising results in mice maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
Potential Treatment for Epilepsy
Given their anticonvulsant activities, these compounds have potential as new class of anticonvulsant agents with high effectiveness and low toxicity for the treatment of epilepsy .
Inhibitors of Human Carbonic Anhydrases
A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides containing aliphatic rings, including 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, have been designed and synthesized for their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII .
作用機序
Target of Action
The primary target of 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, also known as Disulon or N4-Sulfanilylsulfanilamide, is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. CA IX, in particular, is overexpressed in many solid tumors .
Mode of Action
Disulon acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX by Disulon affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to a significant modification in pH within the tumor environment .
Pharmacokinetics
The cellular uptake of similar compounds on mda-mb-231 cell lines was carried out using hplc method , suggesting that similar methods could be used to study the pharmacokinetics of Disulon.
Result of Action
The result of Disulon’s action is a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of benzenesulfonamide showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Action Environment
It’s worth noting that the tumor microenvironment, characterized by hypoxia and a shift to anaerobic glycolysis, plays a significant role in the overexpression of ca ix and thus the effectiveness of disulon .
特性
IUPAC Name |
4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,13H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQZFVAHUZIDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871756 | |
| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Sulfanilylsulfanilamide | |
CAS RN |
547-52-4 | |
| Record name | Sulfanilylsulfanilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Sulfanilylsulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-SULFANILYLSULFANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKA2A1D99J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



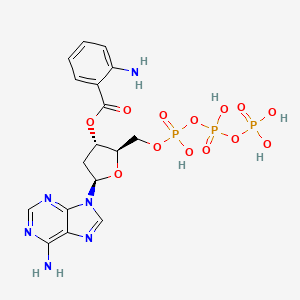

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
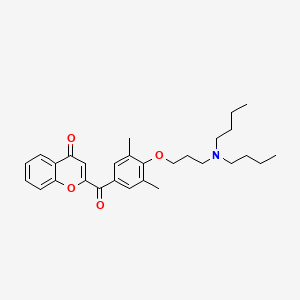
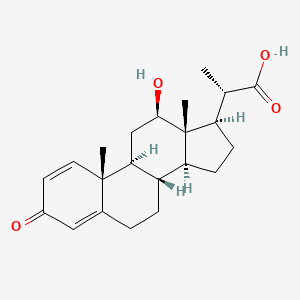
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

